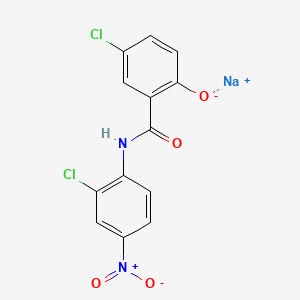

Niclosamide (sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

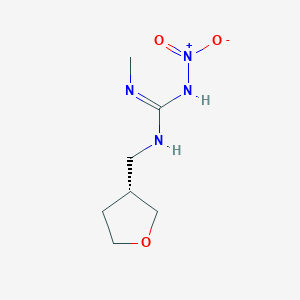

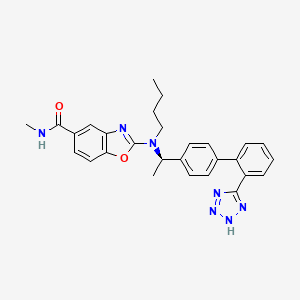

Niclosamide (sodium) is a derivative of niclosamide, an anthelmintic medication primarily used to treat tapeworm infestations. It is known for its broad-spectrum antiviral, antibacterial, and anticancer properties. Niclosamide was first synthesized in 1958 and has been included in the World Health Organization’s List of Essential Medicines . It works by inhibiting glucose uptake and oxidative phosphorylation in parasites, leading to their death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Niclosamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-nitroaniline to produce niclosamide .

Industrial Production Methods: Industrial production of niclosamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: Niclosamide can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone derivatives.

Reduction: The nitro group in niclosamide can be reduced to an amine group under suitable conditions.

Substitution: Niclosamide can undergo nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted niclosamide derivatives.

Wissenschaftliche Forschungsanwendungen

Niclosamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular metabolism and signaling pathways.

Medicine: Explored for repurposing in treating viral infections, cancer, and metabolic disorders. .

Industry: Used as a molluscicide and piscicide in aquaculture to control unwanted species.

Wirkmechanismus

Niclosamide exerts its effects by uncoupling oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disrupts the energy metabolism of parasites, resulting in their death. It also inhibits various signaling pathways, including Wnt/β-catenin, NF-κB, and mTOR, which are involved in cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Praziquantel: Another anthelmintic used to treat tapeworm infections. Unlike niclosamide, it is effective against a broader range of parasitic worms.

Albendazole: Used to treat a variety of parasitic worm infestations. It works by inhibiting microtubule synthesis in parasites.

Mebendazole: Similar to albendazole, it disrupts microtubule formation in parasitic worms.

Uniqueness of Niclosamide: Niclosamide is unique due to its broad-spectrum antiviral and anticancer properties, which are not commonly found in other anthelmintics. Its ability to inhibit multiple signaling pathways makes it a versatile compound for repurposing in various therapeutic areas .

Eigenschaften

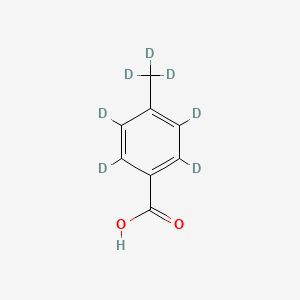

Molekularformel |

C13H7Cl2N2NaO4 |

|---|---|

Molekulargewicht |

349.10 g/mol |

IUPAC-Name |

sodium;4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate |

InChI |

InChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1 |

InChI-Schlüssel |

DQZCVHZGOQFNDC-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

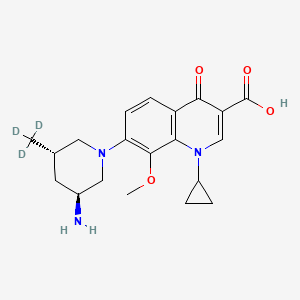

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)

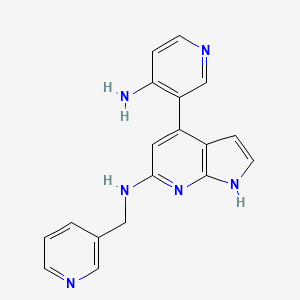

![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)

![Tetrasodium;[5-hydroxy-8-[5-[5-hydroxy-7-[oxido(oxidooxy)phosphoryl]oxy-4-oxochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-oxochromen-7-yl] phosphate](/img/structure/B12400212.png)